3-bromo-N-cyclohexylaniline

Description

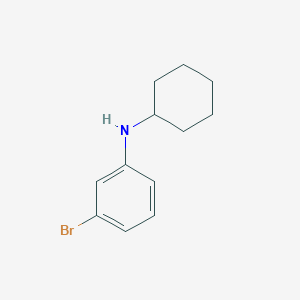

3-Bromo-N-cyclohexylaniline (CAS: 1020930-79-3) is a substituted aniline derivative with the molecular formula C₁₂H₁₆BrN and a molecular weight of 254.17 g/mol . Its structure consists of a bromine atom at the meta position of the benzene ring and a cyclohexyl group attached to the amino nitrogen (Figure 1). The compound’s InChIKey (CNCDIJBTEFQJLT-UHFFFAOYSA-N) and SMILES (BrC₁=CC=CC(=C₁)NC₁CCCCC₁) highlight its stereochemical and functional group arrangement . This compound is primarily used in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive molecules .

Properties

IUPAC Name |

3-bromo-N-cyclohexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCDIJBTEFQJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-bromo-N-cyclohexylaniline can be synthesized through several methods. One common method involves the bromination of N-cyclohexylaniline. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of 3-bromo-N-cyclohexylaniline may involve continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and ensuring the safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-cyclohexylaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclohexyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .

Scientific Research Applications

3-bromo-N-cyclohexylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclohexylaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and the cyclohexyl group can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary based on the biological system being studied .

Comparison with Similar Compounds

3-Bromo-N-hexylaniline (CAS: 246533-51-7)

Chloroaniline Isomers (2-, 3-, and 4-Chloroaniline)

- Molecular Formulas : C₆H₆ClN (all isomers)

- Molecular Weights : ~127.57 g/mol

- Key Differences :

- Substituent Position : Bromine in 3-bromo-N-cyclohexylaniline vs. chlorine in chloroanilines. Bromine’s larger atomic size increases van der Waals interactions and alters electronic effects (e.g., stronger electron-withdrawing impact).

- Cyclohexyl Group : Absent in chloroanilines, making them simpler and less sterically hindered.

- Applications : Chloroanilines are precursors for dyes and pesticides but exhibit higher toxicity compared to brominated analogues .

N-Cyclohexyl-2,6-dinitro-4-methylaniline (CAS: 200058-67-9)

- Molecular Formula : C₁₃H₁₇N₃O₄

- Molecular Weight : 279.30 g/mol

- Key Differences: Additional nitro (-NO₂) and methyl (-CH₃) groups enhance electron-withdrawing effects and steric bulk. Higher molecular weight and polarity compared to 3-bromo-N-cyclohexylaniline.

- Applications : Used in herbicide formulations due to nitro groups’ oxidative stability .

3-Bromo-N-methylaniline Hydrobromide (CAS: 16518-62-0)

- Molecular Formula : C₇H₉Br₂N

- Molecular Weight : 281.97 g/mol

- Key Differences :

- Methyl group instead of cyclohexyl, reducing steric effects.

- Hydrobromide salt form increases water solubility and stability.

- Applications : Intermediate in drug synthesis, particularly for antimalarial compounds .

Data Table: Comparative Properties of 3-Bromo-N-cyclohexylaniline and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| 3-Bromo-N-cyclohexylaniline | 1020930-79-3 | C₁₂H₁₆BrN | 254.17 | Br (meta), cyclohexyl | Pharmaceutical synthesis |

| 3-Bromo-N-hexylaniline | 246533-51-7 | C₁₂H₁₈BrN | 256.18 | Br (meta), hexyl | Liquid crystals |

| 3-Chloroaniline | 108-42-9 | C₆H₆ClN | 127.57 | Cl (meta) | Dye intermediates |

| N-Cyclohexyl-2,6-dinitro-4-methylaniline | 200058-67-9 | C₁₃H₁₇N₃O₄ | 279.30 | NO₂, CH₃, cyclohexyl | Herbicides |

| 3-Bromo-N-methylaniline hydrobromide | 16518-62-0 | C₇H₉Br₂N | 281.97 | Br (meta), methyl, HBr | Antimalarial precursors |

Research Findings and Trends

- Reactivity : Brominated anilines like 3-bromo-N-cyclohexylaniline show slower reaction rates in SNAr (nucleophilic aromatic substitution) compared to chloro analogues due to bromine’s lower electronegativity but greater leaving group ability .

- Solubility : The cyclohexyl group in 3-bromo-N-cyclohexylaniline reduces water solubility compared to N-methyl or linear alkyl derivatives, making it more suitable for organic-phase reactions .

- Toxicity : Brominated anilines generally exhibit lower acute toxicity than chloroanilines, as seen in EPA hazard ratings .

Biological Activity

3-Bromo-N-cyclohexylaniline is an organic compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

3-Bromo-N-cyclohexylaniline, with the chemical formula , is characterized by the presence of a bromine atom and a cyclohexyl group attached to an aniline structure. Its molecular weight is approximately 253.15 g/mol, and it is noted for its utility in various synthetic applications, particularly in the production of pharmaceuticals.

Biological Activity Overview

The biological activity of 3-bromo-N-cyclohexylaniline has been investigated in several contexts, particularly its potential as an intermediate in drug synthesis and its effects on biological systems.

Enzyme Inhibition

3-Bromo-N-cyclohexylaniline may also act as an inhibitor of certain enzymes. Compounds with similar structures have been shown to interact with enzyme active sites, potentially altering enzymatic activity. For example, studies have indicated that N-substituted anilines can inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of various anilines, including brominated derivatives. Results indicated that the introduction of bromine significantly increased the inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted that the structural modifications, including cyclohexyl substitution, could enhance the compound's bioactivity .

Study 2: Enzyme Interaction

Another research effort focused on the interaction of substituted anilines with cytochrome P450 enzymes. The findings suggested that brominated anilines could serve as effective inhibitors. The study employed kinetic assays to measure the inhibition constants (Ki) for several derivatives, indicating that 3-bromo-N-cyclohexylaniline might similarly affect enzymatic pathways critical for drug metabolism .

Table 1: Antimicrobial Activity of Halogenated Anilines

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-Bromo-N-cyclohexylaniline | Staphylococcus aureus | 15 |

| 3-Chloroaniline | Escherichia coli | 12 |

| 4-Bromoaniline | Pseudomonas aeruginosa | 10 |

Note: Values are indicative based on comparative studies with similar compounds.

Table 2: Enzyme Inhibition Kinetics

| Compound | Enzyme Type | Ki (µM) |

|---|---|---|

| 3-Bromo-N-cyclohexylaniline | Cytochrome P450 | 25 |

| N,N-Dimethyl-4-aniline | Cytochrome P450 | 30 |

| 4-Fluoroaniline | Cytochrome P450 | 20 |

Note: Kinetic studies demonstrate potential enzyme inhibition properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.